molecular formula C7H9FO3S B2533865 3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one CAS No. 2490401-61-9

3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one

Cat. No. B2533865
M. Wt: 192.2
InChI Key: DNYWMWWGKIUHNQ-UHFFFAOYSA-N
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Description

3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Scientific Research Applications

Biobased Polyester Synthesis

A study explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, a compound structurally similar to 3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one. This method utilized various diacid ethyl esters and Candida antarctica Lipase B for polymerization, producing novel furan polyesters with promising physical properties (Jiang et al., 2014).

Catalytic Reduction of Biomass-Derived Compounds

Research on the catalytic reduction of biomass-derived furanic compounds, like 5-hydroxymethylfurfural, demonstrates potential applications for 3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one. This process involved hydrogenations and various reactions including rearrangement and C–O hydrogenolysis, leading to valuable products such as cyclopentanone and hexanediol (Nakagawa et al., 2013).

Surface Properties of Reactive Polymer Mixtures

A study on reactive mixtures of perfluoroalkylethyl methacrylate copolymers and fluorinated isocyanates revealed insights into surface properties, potentially applicable to the modification of polymers including 3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one. The research focused on enhancing surface energy reduction and hydrophobic characteristics (Thomas et al., 1998).

Synthesis of Biobased Chemicals

The synthesis of 5-hydroxymethylfurfural from biomass resources highlights a pathway that could be adapted for synthesizing derivatives of 3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one. HMF is a key intermediate for various chemicals, demonstrating the potential of furan derivatives as sustainable feedstocks (Teong et al., 2014).

Advanced Material Synthesis

Research on the preparation of substituted thieno[3,4-b]furans and their derivatives shows the versatility of thieno-furan compounds in synthesizing novel materials. This could be relevant for 3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one in developing advanced materials with unique properties (Banks et al., 1986).

Polymer Science

In polymer science, studies on the electrochromic conducting polymers through electrochemical polymerization of related compounds provide insights into potential applications for 3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one in developing new electroactive materials (Sotzing et al., 1996).

properties

IUPAC Name

3a-fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO3S/c8-7-4-12-3-6(7,1-9)2-11-5(7)10/h9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYWMWWGKIUHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CSCC2(C(=O)O1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a-Fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one

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